molecular formula C26H26N4O3 B11321968 5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11321968
M. Wt: 442.5 g/mol
InChI Key: ULKORNNXJYCQGQ-FMIVXFBMSA-N
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Description

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, an oxazole ring, and multiple aromatic systems, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the oxazole ring: This step often involves cyclization reactions using suitable precursors such as α-haloketones and amides.

    Aromatic substitutions: These reactions introduce the phenyl and methylphenyl groups into the molecule, often using Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting central nervous system disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • **5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-{4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups and aromatic systems, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

5-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H26N4O3/c1-19-3-7-21(8-4-19)9-12-24-28-23(17-27)26(33-24)30-15-13-29(14-16-30)25(31)18-32-22-10-5-20(2)6-11-22/h3-12H,13-16,18H2,1-2H3/b12-9+

InChI Key

ULKORNNXJYCQGQ-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)C)C#N

Origin of Product

United States

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